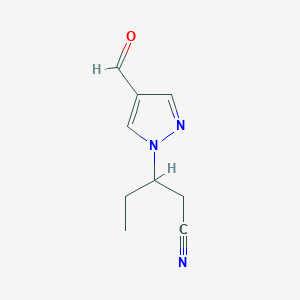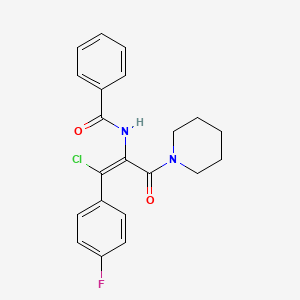
3-(4-Formyl-1H-pyrazol-1-yl)pentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Formyl-1H-pyrazol-1-yl)pentanenitrile is a chemical compound with the molecular formula C9H11N3O. It features a pyrazole ring substituted with a formyl group at the 4-position and a pentanenitrile chain at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Formyl-1H-pyrazol-1-yl)pentanenitrile typically involves the formylation of pyrazole derivatives. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group onto the pyrazole ring . The reaction conditions often include refluxing the reactants in an appropriate solvent, followed by purification steps to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Formyl-1H-pyrazol-1-yl)pentanenitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or amines in the presence of a catalyst.
Major Products Formed
Oxidation: 3-(4-Carboxy-1H-pyrazol-1-yl)pentanenitrile.
Reduction: 3-(4-Hydroxymethyl-1H-pyrazol-1-yl)pentanenitrile.
Substitution: Amide derivatives such as 3-(4-Formyl-1H-pyrazol-1-yl)pentanamide.
Applications De Recherche Scientifique
3-(4-Formyl-1H-pyrazol-1-yl)pentanenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(4-Formyl-1H-pyrazol-1-yl)pentanenitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The formyl group can form covalent bonds with nucleophilic residues in the enzyme’s active site, while the pyrazole ring can engage in π-π interactions with aromatic residues .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Formyl-1H-pyrazol-1-yl)butanenitrile: Similar structure but with a shorter carbon chain.
3-(4-Formyl-1H-pyrazol-1-yl)hexanenitrile: Similar structure but with a longer carbon chain.
3-(4-Formyl-1H-pyrazol-1-yl)benzonitrile: Similar structure but with an aromatic ring instead of an aliphatic chain.
Uniqueness
3-(4-Formyl-1H-pyrazol-1-yl)pentanenitrile is unique due to its specific combination of functional groups and chain length, which can influence its reactivity and interactions with biological targets. This makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H11N3O |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
3-(4-formylpyrazol-1-yl)pentanenitrile |
InChI |
InChI=1S/C9H11N3O/c1-2-9(3-4-10)12-6-8(7-13)5-11-12/h5-7,9H,2-3H2,1H3 |
Clé InChI |
KNPBWAHMIPBLDH-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC#N)N1C=C(C=N1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-Amino-2-methylpropyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11785942.png)




![7-Chlorothiazolo[5,4-B]pyridine](/img/structure/B11785982.png)

![(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride](/img/structure/B11785992.png)



![3-(3-Chloro-4-ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11786008.png)


